molecular formula C16H19NO B2483657 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde CAS No. 932226-33-0

2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B2483657
CAS RN: 932226-33-0
M. Wt: 241.334
InChI Key: OTPYJLGMYKETDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrrole derivatives, including compounds similar to 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde, typically involves strategies such as condensation reactions, cyclization (e.g., Knorr synthesis), and substituent modifications to achieve the desired molecular structure. These methodologies are designed to introduce specific functional groups or alter the pyrrole's core to yield compounds with targeted properties and reactivities (Singh et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered heterocyclic ring containing nitrogen. The substitution pattern on the ring, such as the dimethyl groups and the 3-phenylpropyl substituent in the compound of interest, significantly influences its electronic distribution, conformational stability, and overall molecular geometry. Detailed structure elucidation can be achieved through spectroscopic techniques like NMR, IR, and mass spectrometry, complemented by computational studies to understand the electron density distribution and molecular orbitals (Singh et al., 2014).

Chemical Reactions and Properties

Pyrrole derivatives participate in a range of chemical reactions, including electrophilic substitution at the 2- and 5-positions due to the electron-rich nature of the pyrrole ring. The presence of additional substituents like the 3-carbaldehyde group opens pathways for nucleophilic additions, condensation reactions, and the formation of heterocyclic compounds through cycloadditions. These reactions are central to modifying the compound for specific applications or for the synthesis of complex molecular architectures (Singh et al., 2013).

Physical Properties Analysis

The physical properties of pyrrole derivatives, including melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, the introduction of alkyl and phenyl groups can increase hydrophobic character, affecting solubility in various solvents. These properties are crucial for determining the compound's suitability for different applications, including its behavior in chemical syntheses and potential use in material science (Singe et al., 2013).

Chemical Properties Analysis

The chemical properties of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde, such as reactivity towards acids/bases, oxidizing/reducing agents, and its participation in coordination chemistry, are dictated by its functional groups. The electron-donating methyl groups and the electron-withdrawing carbaldehyde group play significant roles in its chemical behavior, influencing reaction pathways, and the stability of reaction intermediates. Understanding these properties is essential for harnessing the compound's potential in synthesis and application development (Singh et al., 2013).

Scientific Research Applications

Enantiomeric Separation and Racemization Barriers

A study on N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, a group including the compound , focused on the synthesis and characterization of these compounds. It highlighted their use in studying diastereoisomeric complexes and the separation of enantiomers. The research also provided insights into the barriers to partial rotation about the C–N bond in these molecules, which is crucial for understanding their stereochemical properties (Vorkapić-Furač et al., 1989).

Characterization and Computational Study

Another study synthesized a pyrrole chalcone derivative related to the compound . This research provided detailed spectroscopic analyses and quantum chemical calculations. The study is significant for understanding the molecular structure and potential chemical interactions of similar pyrrole compounds (Singh et al., 2014).

Synthesis of Precursors for Bidentate Phosphine Ligands

Research exploring the synthesis of 1,2,5-substituted 4-phosphoryl-3-formylpyrroles, closely related to the compound , proposed methods that could be promising for the synthesis of chiral bidentate phosphine ligands. This work is significant for the development of new catalysts and ligands in chemical reactions (Smaliy et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde involves the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-phenylpropanal in the presence of a suitable catalyst.", "Starting Materials": [ "2,5-dimethyl-1H-pyrrole-3-carbaldehyde", "3-phenylpropanal" ], "Reaction": [ "To a solution of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 g, 7.2 mmol) in dry THF (10 mL) under nitrogen, add NaH (60% dispersion in mineral oil, 0.29 g, 7.2 mmol) at 0°C.", "After stirring for 30 min at 0°C, add 3-phenylpropanal (1.2 g, 7.2 mmol) and stir the reaction mixture at room temperature for 24 h.", "Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.", "Purify the crude product by column chromatography on silica gel using hexane/ethyl acetate (9:1) as eluent to afford the desired product as a yellow solid (1.0 g, 60% yield)." ] }

CAS RN

932226-33-0

Molecular Formula

C16H19NO

Molecular Weight

241.334

IUPAC Name

2,5-dimethyl-1-(3-phenylpropyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C16H19NO/c1-13-11-16(12-18)14(2)17(13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3

InChI Key

OTPYJLGMYKETDC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1CCCC2=CC=CC=C2)C)C=O

solubility

not available

Origin of Product

United States

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